molecular formula C13H18BClO3 B2489305 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628502-45-3

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2489305
CAS No.: 1628502-45-3
M. Wt: 268.54
InChI Key: CTPPBRVIMIYKLP-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO3 and its molecular weight is 268.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Ortho-modified Derivatives

The compound 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds display inhibitory activity against serine proteases such as thrombin and are characterized by their lack of S–B coordination and only weak N–B coordination in both solid-state and in solution (Spencer et al., 2002).

Application in Stilbene Synthesis

This chemical has been instrumental in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for synthesizing conjugated polyenes. These polyenes are considered new materials for LCD (Liquid Crystal Display) technology and are being explored for therapeutic potentials in neurodegenerative diseases (Das et al., 2015).

Role in Transition Metal-Catalyzed Hydroboration

This compound is a precursor in the transition metal-catalyzed hydroboration of alkenes to form organoboronate esters, which are stable and have various applications in organic synthesis and medicinal chemistry (Fritschi et al., 2008).

Applications in Precision Polymer Synthesis

It's used in the precision synthesis of polymers, such as poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization. This polymerization results in polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, crucial for materials with specific electronic properties (Yokozawa et al., 2011).

Safety and Hazards

The safety information for “3-Chloro-2-methoxyphenylboronic acid” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .

Properties

IUPAC Name

2-(3-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPPBRVIMIYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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